(3-Isobutoxy-4-methylphenyl)(methyl)sulfane
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Overview
Description
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol . It is characterized by the presence of an isobutoxy group, a methyl group, and a sulfane group attached to a phenyl ring. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutoxy-4-methylphenyl)(methyl)sulfane typically involves the reaction of 3-isobutoxy-4-methylphenol with a methylating agent in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isobutoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-isobutoxy-4-methylphenyl)(methyl)sulfane: Similar structure but with a fluorine atom, which can alter its reactivity and biological activity.
(3-Isobutoxy-4-methoxy-2-methylphenyl)(methyl)sulfane: Contains a methoxy group instead of a methyl group, affecting its chemical properties and applications.
Uniqueness
(3-Isobutoxy-4-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its isobutoxy and sulfane groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C12H18OS |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-12-7-11(14-4)6-5-10(12)3/h5-7,9H,8H2,1-4H3 |
InChI Key |
SMOSWOOYUHVAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)OCC(C)C |
Origin of Product |
United States |
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